Propanenitrile, 3-[(1-phenyl-1H-tetrazol-5-yl)thio]-
CAS No.: 3751-46-0
Cat. No.: VC20489978
Molecular Formula: C10H9N5S
Molecular Weight: 231.28 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 3751-46-0 |
|---|---|
| Molecular Formula | C10H9N5S |
| Molecular Weight | 231.28 g/mol |
| IUPAC Name | 3-(1-phenyltetrazol-5-yl)sulfanylpropanenitrile |
| Standard InChI | InChI=1S/C10H9N5S/c11-7-4-8-16-10-12-13-14-15(10)9-5-2-1-3-6-9/h1-3,5-6H,4,8H2 |
| Standard InChI Key | MRIBCCHYZOSDOM-UHFFFAOYSA-N |
| Canonical SMILES | C1=CC=C(C=C1)N2C(=NN=N2)SCCC#N |
Introduction
Chemical and Physical Properties
Structural and Molecular Characteristics
Propanenitrile, 3-[(1-phenyl-1H-tetrazol-5-yl)thio]-, features a tetrazole ring—a five-membered heterocycle containing four nitrogen atoms—substituted at the 1-position with a phenyl group and at the 5-position with a thioether-linked propanenitrile chain. The tetrazole ring contributes to metabolic stability and hydrogen-bonding capacity, while the nitrile group enhances reactivity in synthetic transformations .
Table 1: Fundamental Chemical Properties
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 231.28 g/mol |
| Boiling Point | 469.8°C at 760 mmHg |
| Density | 1.33 g/cm³ |
| LogP | 1.39 |
The compound’s moderate lipophilicity (logP ≈ 1.39) suggests balanced solubility in both aqueous and organic media, a critical factor for drug delivery systems.
Spectroscopic Characterization
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR analysis reveals distinct aromatic proton environments:
-
δ 8.05 (1H, d, ArH)
-
δ 7.98 (1H, d, ArH)
-
δ 7.83–7.56 (4H, m, ArH).
The NMR spectrum confirms carbon environments consistent with the tetrazole and phenyl groups, with signals at δ 154.6, 153.4, and 137.5 corresponding to tetrazole carbons.
Mass Spectrometry
Electrospray ionization (ESI) mass spectrometry identifies a prominent ion at m/z 314 (M + Na), corroborating the molecular weight.
Biological Activity and Mechanisms
Neuroprotective Effects
Preliminary data indicate that the compound reduces oxidative stress and inflammation in neuronal cells, likely mediated by the tetrazole ring’s ability to scavenge free radicals.
| Activity | Details |
|---|---|
| Antimicrobial | Inhibits bacterial growth via cell wall synthesis interference . |
| Neuroprotective | Mitigates oxidative stress in neuronal models. |
Analytical and Synthetic Considerations
High-Performance Liquid Chromatography (HPLC)
Reverse-phase HPLC analysis employs a C18 column with a mobile phase of acetonitrile, water, and phosphoric acid. For mass spectrometry compatibility, phosphoric acid is replaced with formic acid .
Table 3: HPLC Analytical Conditions
| Parameter | Specification |
|---|---|
| Column | C18 (3 µm particles) |
| Mobile Phase | Acetonitrile/Water/Phosphoric Acid |
| Detection | UV-Vis or Mass Spectrometry |
Synthetic Challenges
While detailed synthetic protocols are scarce, analogous tetrazole syntheses involve:
-
Tetrazole Ring Formation: Cycloaddition of nitriles with sodium azide under catalytic conditions.
-
Thioether Linkage: Nucleophilic substitution between tetrazole thiols and propanenitrile derivatives .
Comparative Structural Analysis
Tetrazole-Containing Analogues
Comparative studies highlight the unique advantages of propanenitrile, 3-[(1-phenyl-1H-tetrazol-5-yl)thio]- over simpler nitriles or thiazoles:
Table 4: Structural and Functional Comparisons
The phenyl-tetrazole moiety enhances target binding affinity compared to non-aromatic nitriles .
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